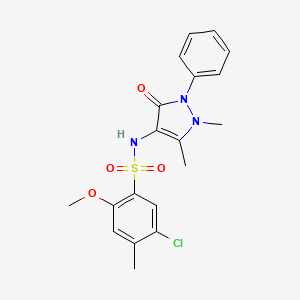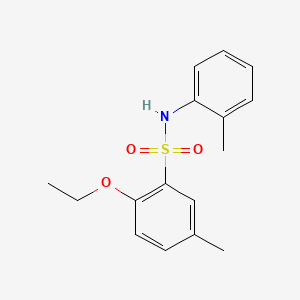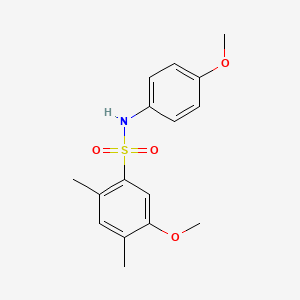
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BDMB and is a member of the sulfonamide family. BDMB has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of BDMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BDMB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BDMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties. Additionally, BDMB has been shown to have a neuroprotective effect, and it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMB has several advantages for use in lab experiments, including its fluorescent properties, which make it useful as a probe for the detection of proteins and enzymes. It is also relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of BDMB is that it has not yet been extensively studied in vivo, so its effects in living organisms are not fully understood.
Direcciones Futuras
There are several future directions for research involving BDMB. One area of interest is the development of new drugs and therapies based on the compound's properties. Another area of interest is the investigation of BDMB's effects on different types of cancer cells and the development of new cancer treatments based on these effects. Additionally, further research is needed to fully understand the mechanism of action of BDMB and its effects on living organisms.
Métodos De Síntesis
BDMB can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base. Other methods involve the use of different reagents and conditions, such as the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methylphenylhydrazine in the presence of a base.
Aplicaciones Científicas De Investigación
BDMB has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of proteins and enzymes. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, BDMB has been used in the development of new drugs and therapies for the treatment of various diseases.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZZCOKTHUCNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


